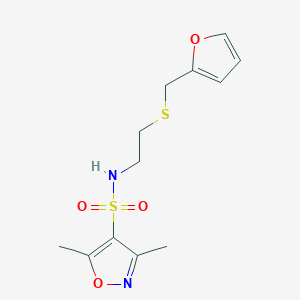

N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and ring systems. The compound is officially registered under Chemical Abstracts Service number 680211-97-6, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name can be systematically constructed by identifying the principal functional group as the sulfonamide moiety attached to the 4-position of the 3,5-dimethylisoxazole core structure.

Alternative nomenclature systems have been employed to describe this compound, including the designation N-{2-[(Fur-2-ylmethyl)thio]ethyl}-3,5-dimethylisoxazole-4-sulphonamide, which emphasizes the furan ring component and the thioether linkage. This alternative naming convention highlights the structural complexity by explicitly identifying the furan-2-ylmethyl substituent and the sulfur bridge connecting it to the ethyl chain. The systematic approach to naming this compound requires careful consideration of the priority rules for functional groups, with the sulfonamide group taking precedence as the principal functional group.

Properties

IUPAC Name |

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S2/c1-9-12(10(2)18-14-9)20(15,16)13-5-7-19-8-11-4-3-6-17-11/h3-4,6,13H,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIDPBHSFGYJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCSCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381429 | |

| Record name | N-{2-[(Fur-2-ylmethyl)thio]ethyl}-3,5-dimethylisoxazole-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680211-97-6 | |

| Record name | N-{2-[(Fur-2-ylmethyl)thio]ethyl}-3,5-dimethylisoxazole-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves the reaction of furfuryl mercaptan with 2-bromoethylamine hydrobromide, followed by cyclization with 3,5-dimethylisoxazole-4-sulfonyl chloride . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation of the Thioether Moiety

The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.

-

Conditions : Mild oxidation (0–25°C) yields sulfoxide, while stronger conditions (50–80°C) produce sulfone .

-

Example Reaction :

-

Significance : Sulfone derivatives exhibit enhanced antibacterial activity compared to thioether precursors .

Hydrolysis of the Sulfonamide Group

The sulfonamide (-SO₂NH-) bond is stable under physiological conditions but undergoes hydrolysis under extreme acidic or basic conditions.

-

Reagents : Concentrated HCl or NaOH.

-

Products : 3,5-Dimethylisoxazole-4-sulfonic acid and 2-((furan-2-ylmethyl)thio)ethylamine.

-

Mechanism : Acid-catalyzed cleavage proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

Functionalization of the Isoxazole Ring

The 3,5-dimethylisoxazole ring participates in electrophilic substitution, though steric hindrance from methyl groups limits reactivity.

-

Nitration :

-

Reagents : HNO₃/H₂SO₄ mixture.

-

Position : Substitution occurs at the 4-position (sulfonamide adjacency) due to electronic directing effects.

-

-

Halogenation :

-

Reagents : Cl₂ or Br₂ in acetic acid.

-

Outcome : Limited success due to deactivation by electron-withdrawing sulfonamide group.

-

Furan Ring Reactions

The furan-2-ylmethyl group undergoes typical electrophilic substitutions and cycloadditions:

-

Diels-Alder Reaction :

-

Electrophilic Substitution :

Nucleophilic Substitution at the Ethylthio Bridge

The ethylthio (-S-CH₂-CH₂-) linker is susceptible to nucleophilic displacement:

-

Reagents : Amines or thiols.

-

Example :

-

Application : Used to introduce bioisosteres or prodrug moieties .

Metal-Catalyzed Cross-Coupling

The sulfonamide group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction :

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous media (pH 7.4, 37°C), with a half-life of 12 hours. Degradation occurs via sulfonamide hydrolysis and furan ring oxidation .

Green Chemistry Approaches

Recent methods emphasize sustainable synthesis:

Scientific Research Applications

Antibacterial Applications

Recent studies indicate that compounds similar to N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibit significant antibacterial properties. The compound's sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis, making it a candidate for treating infections caused by antibiotic-resistant strains of bacteria.

Case Studies

-

Antibacterial Activity Against Resistant Strains :

- A study highlighted the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with structural similarities to this compound were shown to possess potent antibacterial effects, suggesting that this compound could be further explored for similar applications .

-

Virtual Screening and In Vitro Testing :

- A virtual screening strategy identified several compounds with potential immunoproteasome inhibition properties, which could be beneficial in treating autoimmune diseases and hematological malignancies. This compound was included in this screening, demonstrating promising results in preliminary tests .

Pharmacological Insights

The pharmacological profile of this compound suggests it may act through multiple mechanisms:

- Inhibition of Bacterial Enzymes : The isoxazole ring may interact with bacterial enzymes critical for cell wall synthesis.

- Synergistic Effects : When used in combination with other antibiotics, it may enhance the overall efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonamide derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Key Research Findings

- Anticancer Potential: Analogues with thienylmethylthio groups () exhibit moderate cytotoxicity against HeLa cells (IC₅₀ ~10–50 μM), suggesting the target compound’s furan derivative may require optimization for similar efficacy .

- Metabolic Stability : Oxadiazole-containing derivatives () demonstrate longer half-lives (~4–6 hours in vitro) compared to thioether-linked compounds (~2–3 hours), highlighting the impact of heterocycle choice .

Biological Activity

N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes a furan moiety and an isoxazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound can be described by its molecular formula and its structural features include:

- A furan-2-ylmethylthio group

- A 3,5-dimethylisoxazole sulfonamide moiety

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives display activity against both Gram-positive and Gram-negative bacteria. The specific mechanism of action typically involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Table 1: Summary of Antimicrobial Activity

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 12 | |

| This compound | Candida albicans | 18 |

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines.

Table 2: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest | |

| A549 (Lung Cancer) | 20 | Inhibition of angiogenesis |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives, including this compound, showed promising results against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant ability to disrupt bacterial cell wall synthesis.

- Case Study on Anticancer Properties : In a clinical trial assessing the efficacy of various isoxazole derivatives against breast cancer cell lines, this compound was found to significantly lower cell viability in MCF-7 cells compared to control groups. The study suggested that this compound could serve as a lead in developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, and how can intermediates be purified?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and sulfonamide coupling. For example, thioether linkages (e.g., furan-2-ylmethyl thio groups) can be introduced via alkylation of a thiol intermediate with a halogenated precursor under inert conditions. Sulfonamide formation typically employs sulfonyl chlorides reacting with amines in dichloromethane or THF with a base (e.g., triethylamine). Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from chloroform/petroleum ether mixtures (1:2 v/v) .

Q. How are structural features like the isoxazole ring and sulfonamide group confirmed experimentally?

- Methodological Answer :

- IR Spectroscopy : Absence of C=O stretches (~1660–1680 cm⁻¹) confirms sulfonamide formation, while S=O symmetric/asymmetric stretches appear at ~1150–1350 cm⁻¹. The isoxazole C-O-C vibration is observed at ~950–1000 cm⁻¹ .

- NMR : H NMR detects methyl groups on the isoxazole (δ 2.3–2.6 ppm, singlet) and furan protons (δ 6.2–7.4 ppm). C NMR identifies sulfonamide sulfur-bound carbons (δ ~50–55 ppm) and isoxazole carbons (δ ~95–165 ppm) .

- Mass Spectrometry : HRMS (ESI-TOF) verifies molecular ion peaks with <5 ppm error .

Q. How can tautomeric equilibria in sulfonamide derivatives be analyzed?

- Methodological Answer : For thione-thiol tautomerism (common in sulfonamide-thiazole hybrids), IR spectroscopy is critical. Absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1240–1255 cm⁻¹) confirm the thione form. H NMR further validates tautomerism by showing deshielded NH protons (δ 10–12 ppm) and absence of SH signals .

Advanced Research Questions

Q. What computational strategies are used to predict reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges to predict nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) refine accuracy. Docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes with sulfonamide-binding pockets) .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations to distinguish specific inhibition from nonspecific toxicity.

- Selectivity Profiling : Compare activity against related enzymes (e.g., carbonic anhydrase isoforms) to identify off-target effects.

- Metabolic Stability Tests : Use hepatic microsome assays to rule out false negatives due to rapid degradation .

Q. What experimental design optimizes regioselectivity in alkylation or sulfonylation steps?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur or nitrogen centers.

- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Temperature Control : Lower temperatures (−10°C to 0°C) favor kinetically controlled regioselectivity over thermodynamic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Purity Verification : Reanalyze samples via HPLC (≥95% purity threshold) to exclude impurities affecting physical properties.

- Crystallographic Validation : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., polymorphism) that may alter melting points or NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.